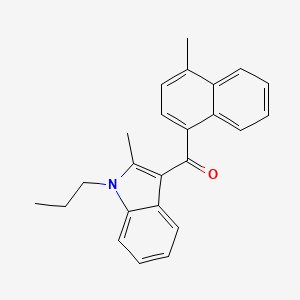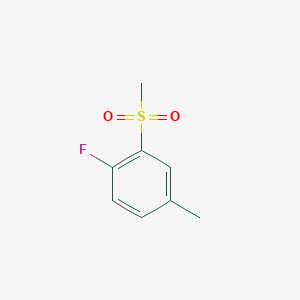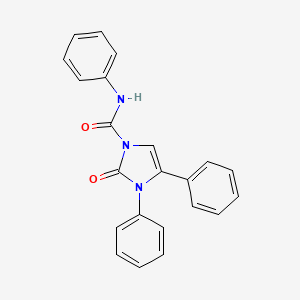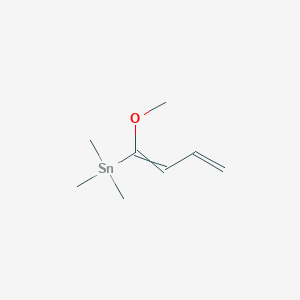![molecular formula C12H12BrN3O B14209801 5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a hydrazinylidenemethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide typically involves the reaction of 2-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through a condensation mechanism, forming the hydrazone intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity against Mycobacterium tuberculosis is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-5-(3-hydroxyphenyl)penta-2,4-dienamide: Another phenylpentadienamide with similar structural features and biological activities.
(1E,4E)-1,5-bis(2-bromophenyl)penta-1,4-dien-3-one: An analogue with potential anti-inflammatory properties.
Uniqueness
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide stands out due to its unique combination of a bromophenyl group and a hydrazinylidenemethyl moiety, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H12BrN3O |
|---|---|
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide |
InChI |
InChI=1S/C12H12BrN3O/c13-11-7-3-1-5-10(11)6-2-4-8-12(17)15-9-16-14/h1-9H,14H2,(H,15,16,17) |
Clave InChI |
YKDLSMKCTHPGFT-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C=CC=CC(=O)N/C=N/N)Br |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=CC(=O)NC=NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)

![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)


![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)



![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)
